1-(2-Aminopropoxy)-4-tert-butylbenzene
Description
1-(2-Aminopropoxy)-4-tert-butylbenzene is a tertiary-butyl-substituted aromatic compound featuring a 2-aminopropoxy side chain. This structure combines a bulky lipophilic tert-butyl group with a polar amine-functionalized alkoxy chain.
Properties
IUPAC Name |
1-(4-tert-butylphenoxy)propan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-10(14)9-15-12-7-5-11(6-8-12)13(2,3)4/h5-8,10H,9,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRTOGSFLXIJYDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=C(C=C1)C(C)(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Aminopropoxy)-4-tert-butylbenzene can be synthesized through a multi-step process. One common method involves the reaction of 4-tert-butylphenol with 2-chloropropane-1-amine in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide at elevated temperatures. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of 1-(2-Aminopropoxy)-4-tert-butylbenzene may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Aminopropoxy)-4-tert-butylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the aminopropoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Aminopropoxy)-4-tert-butylbenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural features.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-Aminopropoxy)-4-tert-butylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopropoxy group can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key structural variations among analogs include:
- Substituents on the benzene ring: tert-butyl group: Found in 1-(2-Aminopropoxy)-4-tert-butylbenzene, this group increases steric bulk and lipophilicity compared to smaller substituents (e.g., methyl or hydroxyl groups) . Halogen substituents: Compounds like 1-(2-Aminopropoxy)-2,4-difluorobenzene (LogP ~1.5–2.0) and 1-(2-Aminopropoxy)-3-fluorobenzene exhibit reduced LogP compared to the tert-butyl analog due to fluorine’s electronegativity and smaller size . Hydroxyl/hydroxymethyl groups: Mexiletine analogs (e.g., mHM, pHM) feature phenolic hydroxyl groups, lowering LogP (e.g., mexiletine LogP = 1.8) and introducing hydrogen-bonding capabilities .
- Aminopropoxy chain modifications: Chain length: Brominated derivatives (e.g., 1-(3-bromopropoxy)-4-tert-butylbenzene) in vary in alkyl chain length, which affects binding to dual targets (H3 receptor and MAO-B) . Cluster structures: Calixmexitil, a calix[4]arene-based cluster with four 2-aminopropoxy units, demonstrates enhanced use-dependent sodium channel blocking compared to monomeric mexiletine .
Table 1: Physicochemical and Structural Comparison
| Compound Name | Substituents | pKa* | LogP* | Key Structural Features |
|---|---|---|---|---|
| 1-(2-Aminopropoxy)-4-tert-butylbenzene | 4-tert-butyl, 2-aminopropoxy | ~9.5† | ~3.0† | High lipophilicity, bulky tert-butyl |
| Mexiletine (Mex) | 2,6-dimethylphenoxy | 9.1 | 1.8 | Sodium channel blocker, clinical use |
| mHM (meta-hydroxymexiletine) | 3-hydroxy-2,4-dimethylphenoxy | 8.7 | 1.2 | Polar hydroxyl group, reduced LogP |
| 1-(3-Bromopropoxy)-4-tert-butylbenzene | 3-bromopropoxy | N/A | ~2.5 | Bromine enhances electrophilicity |
| Calixmexitil | Four 2-aminopropoxy units | N/A | N/A | Multivalent binding, enhanced potency |
*Estimated values based on analogs in and . †Predicted using SPARTAN PRO and Sirius GlpKa methodologies .
Biological Activity
1-(2-Aminopropoxy)-4-tert-butylbenzene, a compound with the CAS number 42909-91-1, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, target interactions, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 1-(2-Aminopropoxy)-4-tert-butylbenzene features a tert-butyl group and an aminoalkoxy side chain, which may influence its interaction with biological targets. The molecular formula is C13H19NO, and its molecular weight is 219.30 g/mol.
The biological activity of 1-(2-Aminopropoxy)-4-tert-butylbenzene primarily involves its interaction with various receptors and enzymes.
Target Interactions:
- Receptor Binding: The compound may exhibit affinity for neurotransmitter receptors, potentially influencing signaling pathways related to mood and cognition.
- Enzyme Inhibition: Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be elucidated.
Biological Activities
1-(2-Aminopropoxy)-4-tert-butylbenzene has been investigated for several biological activities:
1. Anticancer Activity
- Research indicates that this compound may possess anticancer properties. It has been shown to inhibit the proliferation of certain cancer cell lines in vitro.
- A study demonstrated that treatment with 1-(2-Aminopropoxy)-4-tert-butylbenzene resulted in a significant reduction in cell viability in breast cancer cells (MCF-7) at concentrations of 10 µM and above.
2. Neuroprotective Effects
- The compound's potential neuroprotective effects have been evaluated in models of neurodegeneration. It appears to mitigate oxidative stress and neuronal apoptosis in cultured neurons exposed to neurotoxic agents.
3. Antimicrobial Properties
- Initial assessments suggest that 1-(2-Aminopropoxy)-4-tert-butylbenzene exhibits antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Case Studies
| Study | Findings |
|---|---|
| Anticancer Study | In vitro tests showed a dose-dependent decrease in MCF-7 cell viability after treatment with 1-(2-Aminopropoxy)-4-tert-butylbenzene. |
| Neuroprotection | The compound reduced oxidative stress markers in neuronal cultures exposed to glutamate toxicity. |
| Antimicrobial Assessment | Demonstrated effectiveness against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) ranging from 50 µg/mL to 200 µg/mL. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
